molecular formula C6H3BrFNO3 B8064890 3-Bromo-4-fluoro-2-nitrophenol

3-Bromo-4-fluoro-2-nitrophenol

Cat. No.: B8064890
M. Wt: 235.99 g/mol
InChI Key: NRHXZOPTZSJCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of 3-bromo-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

Common Reagents and Conditions:

    Nitration: Sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Quinones: Oxidation of the phenol group results in quinones.

Scientific Research Applications

Chemistry: 3-Bromo-4-fluoro-2-nitrophenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-nitrophenol depends on its specific application. In biological systems, the compound or its derivatives may interact with cellular targets, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluoro-2-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-bromo-4-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(10)6(5)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHXZOPTZSJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoro-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-fluoro-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-fluoro-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluoro-2-nitrophenol
Reactant of Route 6
3-Bromo-4-fluoro-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.